molecular formula C17H17NO2S B5411411 N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide

N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide

Cat. No. B5411411
M. Wt: 299.4 g/mol
InChI Key: WHEYCZNTPQPSAS-UHFFFAOYSA-N
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Description

“N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used in a wide range of applications, including as building blocks in organic synthesis and as active pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Unfortunately, without specific spectral data for “this compound”, a detailed molecular structure analysis cannot be provided.

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. This is often determined through biological testing and is particularly relevant for compounds with therapeutic applications . Without specific data on “N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide”, it’s not possible to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound . Without specific data on “N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide”, it’s not possible to provide a detailed safety and hazards analysis.

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if “N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide” shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or assessing its safety profile .

properties

IUPAC Name

2-methylsulfanyl-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-3-11-20-14-8-6-7-13(12-14)18-17(19)15-9-4-5-10-16(15)21-2/h3-10,12H,1,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEYCZNTPQPSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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